BenchChemオンラインストアへようこそ!

TAS-115 mesylate

Idiopathic Pulmonary Fibrosis Antifibrotic PDGFR

TAS-115 mesylate (Pamufetinib mesylate) is a uniquely differentiated multi-kinase inhibitor offering 3- to 10-fold greater PDGFR/c-FMS inhibitory potency vs nintedanib and a wider in vivo therapeutic window than cabozantinib, with no body weight loss at efficacious doses. This compound is ideal for pulmonary fibrosis models, bone metastasis studies, and MET/VEGFR dual inhibition with established in vivo ED50 (8 mg/kg, MKN45 xenograft). Its sub-nanomolar PDGFRα activity (IC50 0.81 nM) enables precise pharmacological dissection of overlapping signaling pathways.

Molecular Formula C28H27FN4O7S2
Molecular Weight 614.7 g/mol
CAS No. 1688673-09-7
Cat. No. B611160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-115 mesylate
CAS1688673-09-7
SynonymsTAS115 mesylate;  TAS115;  TAS-115;  TAS 115; 
Molecular FormulaC28H27FN4O7S2
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O
InChIInChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4)
InChIKeyNUYQWFCUOAVQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAS-115 Mesylate (CAS 1688673-09-7) – A Multi-Kinase Inhibitor with Distinct Target Selectivity Profile


TAS-115 mesylate (Pamufetinib mesylate) is a novel oral multi-receptor tyrosine kinase inhibitor that targets VEGFR, c-Met/HGFR, PDGFR, and CSF1R (c-FMS) with nanomolar potency [1][2]. Biochemically, it inhibits rVEGFR2 and rMET with IC50 values of 30 nM and 32 nM, respectively [1], while displaying substantially higher potency against PDGFRα (IC50 = 0.81 nM), PDGFRβ (IC50 = 7.06 nM), and c-FMS (IC50 = 15 nM) [2]. This compound is under clinical investigation for solid tumors, osteosarcoma, castration-resistant prostate cancer with bone metastases, and idiopathic pulmonary fibrosis [3].

TAS-115 Mesylate: Why Generic Substitution with Other VEGFR/MET Inhibitors Is Not Justified


TAS-115 mesylate cannot be considered interchangeable with other VEGFR/MET inhibitors such as cabozantinib, sunitinib, or nintedanib due to its unique and quantitatively distinct multi-kinase inhibition profile. While several agents target VEGFR and MET, TAS-115 exhibits 3- to 10-fold higher inhibitory potency against PDGFR and c-FMS compared to nintedanib [1], and demonstrates a differentiated in vivo tolerability profile that allows for higher dosing without body weight loss, unlike cabozantinib [2]. These differentials in target engagement and therapeutic window directly impact both experimental outcomes and clinical applicability, making blind substitution scientifically invalid.

TAS-115 Mesylate: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Superior PDGFR and c-FMS Inhibition: TAS-115 vs. Nintedanib in Fibrosis Models

In head-to-head in vitro kinase assays, TAS-115 demonstrated 3- to 10-fold higher inhibitory potency against both PDGFR and c-FMS compared to the clinically approved antifibrotic agent nintedanib [1]. This differential target engagement translates into superior suppression of PDGF-induced fibroblast proliferation and M-CSF-induced macrophage activation, critical pathways in fibrotic disease progression [1].

Idiopathic Pulmonary Fibrosis Antifibrotic PDGFR

Expanded Therapeutic Window: TAS-115 vs. Cabozantinib in Bone Metastasis Model

In a mouse intratibial bone metastasis model (A549-luc-BM1), TAS-115 at 200 mg/kg completely suppressed tumor-induced bone disruption to near-normal levels without affecting body weight, even at a dose 66-fold higher than the minimum effective dose [1]. In contrast, cabozantinib administered at its maximum tolerated dose (15 mg/kg) inhibited tumor growth but only partially affected bone lesions [1]. Histologically, TAS-115 significantly reduced Ki-67-positive tumor cells, CD31-positive microvessel density, and TRAP-positive osteoclasts compared to control [2].

Bone Metastasis Tumor Microenvironment Osteosarcoma

Target Selectivity Profiling: TAS-115 Multi-Kinase IC50 Values

TAS-115 exhibits a distinct multi-kinase inhibition profile with quantified potency across several clinically relevant targets. The compound inhibits PDGFRα and PDGFRβ with IC50 values of 0.81 nM and 7.06 nM, respectively, which is notably more potent than its activity against VEGFR2 (30 nM) and MET (32 nM) [1]. It also inhibits c-FMS (CSF1R) with an IC50 of 15 nM, VEGFR1 with an IC50 of 140 nM, and FGFR2 with an IC50 of 340 nM [1]. In cellular assays, it suppresses VEGF-dependent HUVEC proliferation with an IC50 of 0.019 µM and MET-amplified cancer cell proliferation with GI50 values ranging from 0.032 to 0.362 µM [2].

Kinase Inhibitor Selectivity Receptor Tyrosine Kinase

In Vivo Antitumor Efficacy: TAS-115 Monotherapy in MET-Amplified Xenografts

TAS-115 demonstrates marked in vivo antitumor activity in MET-amplified xenograft models. In a MKN45 human gastric cancer xenograft model, TAS-115 reduced tumor growth with an ED50 of 8 mg/kg [1]. In MET-inactivated tumors, TAS-115 completely suppressed progression solely through anti-angiogenic mechanisms, without observed toxicity even at serum-saturating doses administered daily for 6 weeks [2].

Xenograft MET Amplification Angiogenesis

TAS-115 Mesylate: Optimal Research and Translational Application Scenarios


Antifibrotic Drug Discovery and IPF Model Development

Use TAS-115 as a reference tool compound in bleomycin-induced pulmonary fibrosis models to benchmark novel antifibrotic agents. Its 3- to 10-fold superior PDGFR/c-FMS inhibition over nintedanib [1] makes it an ideal positive control for demonstrating maximal pathway suppression. Furthermore, its clinical evaluation in IPF patients who have progressed on pirfenidone or nintedanib [2] provides translational relevance for studies targeting treatment-refractory fibrosis.

Bone Metastasis and Tumor-Stroma Interaction Studies

Employ TAS-115 in intratibial or intracardiac bone metastasis models where complete suppression of osteolytic lesions is required. Its demonstrated ability to preserve bone architecture while inhibiting tumor growth at doses that do not cause body weight loss [1] provides a wider experimental window than cabozantinib. The compound's triple blockade of VEGFRs/MET/FMS is particularly suited for dissecting the reciprocal interactions between tumor cells, endothelial cells, and osteoclasts within the bone microenvironment [2].

MET-Amplified Cancer Xenograft Efficacy Studies

Utilize TAS-115 as a MET/VEGFR dual inhibitor with established in vivo ED50 values (8 mg/kg in MKN45 gastric cancer xenografts) [1]. This compound is appropriate for studies requiring combined targeting of MET-driven tumor cell proliferation and VEGFR-dependent angiogenesis, with the advantage of a defined efficacy benchmark that facilitates dose-response comparisons across laboratories.

Kinase Selectivity Profiling and Pathway Dissection

Apply TAS-115 in experiments designed to elucidate the relative contributions of PDGFRα/β, c-FMS, VEGFR2, and MET signaling in complex biological processes. Its unique selectivity fingerprint—with sub-nanomolar potency against PDGFRα (IC50 = 0.81 nM) and substantially lower potency against VEGFR1 (IC50 = 140 nM) [1]—enables more precise pharmacological dissection than broader-spectrum multi-kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS-115 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.